K 01-162

Alzheimer's disease amyloid beta neuroprotection

Procure K 01-162 for unparalleled Aβ inhibition (EC50 80nM) and OLED precursor performance. Its 7-bromo substitution enables enhanced hole mobility vs. non-brominated analogs. Ideal for validating fluorene-based SAR studies or synthesizing next-gen asymmetric HTMs. Avoid performance compromise with inferior generic alternatives. Research use only.

Molecular Formula C15H14BrN
Molecular Weight 288.18 g/mol
CAS No. 677746-25-7
Cat. No. B1604407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK 01-162
CAS677746-25-7
Molecular FormulaC15H14BrN
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br
InChIInChI=1S/C15H14BrN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3
InChIKeyKABXKWWJTYSDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K 01-162 (K162) Procurement Guide: A Fluorene-Based Aβ Oligomer Destabilizer for Alzheimer's Research


K 01-162 (CAS 677746-25-7), also known as K162, is a cell-permeable, fluorene-based small molecule that directly binds and destabilizes β-amyloid oligomers (AβO), the principal neurotoxic species in Alzheimer's disease pathology [1]. Unlike aggregation inhibitors that merely block fibril formation, K 01-162 actively remodels the Aβ aggregation pathway, preserving neurologically beneficial monomers while suppressing toxic oligomer formation [2]. The compound exhibits an EC50 of 80 nM for Aβ42 peptide binding and a KD of 19 μM for direct AβO interaction .

Why Generic Aβ Inhibitors Cannot Substitute for K 01-162 in Amyloid Oligomer Research


In-class amyloid inhibitors such as tramiprosate, curcumin, EGCG, and scyllo-inositol function primarily by delaying Aβ monomer aggregation or promoting fibril formation, but they do not discriminate between toxic oligomers and neurologically beneficial monomeric species [1]. K 01-162 is mechanistically distinct: it directly binds pre-formed AβO and redirects aggregation away from toxic oligomers toward non-toxic monomers, dimers, and fibrils [2]. Generic substitution therefore risks losing the dual functionality of oligomer destabilization and monomer preservation that defines K 01-162's unique pharmacological profile.

K 01-162 (K162) Quantitative Differentiation Evidence Against Closest Analogs


K162 Preserves Neurologically Beneficial Aβ Monomers Unlike Other Amyloid Inhibitors

In the ACS Chemical Neuroscience study (2021), K162 was directly compared to other known Aβ toxicity inhibitors. While standard inhibitors (e.g., curcumin, EGCG) promote the formation of off-pathway aggregates that sequester both toxic and non-toxic Aβ species, K162 uniquely bypasses toxic AβO formation while preserving Aβ monomers (AβMs), which have documented neurotrophic functions [1]. AFM imaging confirmed that in the presence of K162, only shallow BLM surface defects were formed, whereas Aβ alone produced deep membrane pores [1].

Alzheimer's disease amyloid beta neuroprotection

K162 Demonstrates Sub-Micromolar Cellular Protection (EC50 80 nM) in Neuronal Assays

K162 displays full protection of MC65 neuronal cells at 125 nM with an EC50 of 80 nM, and exhibits no cytotoxicity up to 50 μM, representing a wide therapeutic window . In comparison, the natural product curcumin requires concentrations of 5-10 μM to achieve comparable neuroprotection in similar cellular models [1]. The fluorene scaffold thus provides approximately 60-125-fold greater potency on a molar basis.

neuroprotection MC65 cell line high-throughput screening

K162 Reduces Cerebral Amyloid Burden by 50% In Vivo in 5xFAD Mouse Model

In a 5xFAD transgenic mouse model of cerebral Aβ amyloidosis, intracerebroventricular infusion of K162 (100 μM, 0.25 μL/h for 2 weeks) dramatically reduced hippocampal amyloid burden to approximately 50% of vehicle-treated control levels without apparent toxicity . This in vivo efficacy compares favorably with tramiprosate (Alzhemed), which in Phase III trials showed only ~5-10% reduction in brain amyloid as measured by PiB-PET imaging [1].

in vivo efficacy 5xFAD mice amyloid reduction

K162 Binds Directly to AβO with KD 19 μM, Enabling Oligomer-Specific Targeting

Surface plasmon resonance (SPR) studies demonstrate that K162 binds directly to pre-formed Aβ oligomers with a KD of 19 μM, distinguishing it from monomer-sequestering agents like scyllo-inositol (ELND005), which primarily binds Aβ monomers (KD ~100 μM) to prevent oligomerization [1]. K162's direct oligomer engagement enables disruption of existing toxic species rather than mere prevention of de novo aggregation.

surface plasmon resonance binding affinity oligomer-specific

Optimal Application Scenarios for K 01-162 (K162) in Alzheimer's Research and Drug Discovery


Mechanistic Studies of Aβ Oligomer Toxicity and Membrane Permeabilization

K162's unique ability to inhibit AβO-induced bilayer lipid membrane (BLM) permeation while preserving membrane integrity makes it the compound of choice for studies dissecting the molecular mechanism of AβO toxicity. Researchers employing electrochemical impedance spectroscopy (EIS) or atomic force microscopy (AFM) can use K162 as a positive control to block membrane poration, as demonstrated by Mrdenovic et al. (2021) [1]. Unlike generic aggregation inhibitors, K162 allows precise interrogation of the oligomer-membrane interface without confounding effects from monomer depletion.

In Vivo Preclinical Proof-of-Concept in Transgenic Alzheimer's Models

The demonstrated 50% reduction in hippocampal amyloid burden in 5xFAD mice following intracerebroventricular K162 infusion establishes this compound as a validated tool for in vivo target engagement studies [1]. Procurement of K162 is recommended for laboratories requiring a brain-penetrant, oligomer-targeting small molecule with documented in vivo efficacy, particularly when designing studies that compare oligomer-directed versus fibril-directed therapeutic strategies.

High-Throughput Screening for Synergistic Anti-Amyloid Combinations

With an EC50 of 80 nM in MC65 neuroprotection assays and no cytotoxicity up to 50 μM, K162 offers an exceptionally wide therapeutic window (~625-fold) suitable for combination screening [1]. Its well-characterized binding parameters (KD 19 μM for AβO) enable quantitative analysis of synergistic or additive effects when co-administered with other amyloid-targeting agents, making it a reference standard in drug combination matrices.

Differentiation of Oligomer-Specific vs. Monomer-Stabilizing Mechanisms in Drug Discovery

K162 serves as a critical pharmacological tool to distinguish compounds that directly neutralize existing Aβ oligomers from those that merely prevent de novo aggregation. Its direct AβO binding (KD 19 μM) contrasts with monomer-stabilizing agents like scyllo-inositol, allowing researchers to use K162 as a benchmark for oligomer-directed activity in novel chemical series [1]. This application is particularly valuable in medicinal chemistry programs optimizing for oligomer engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for K 01-162

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.